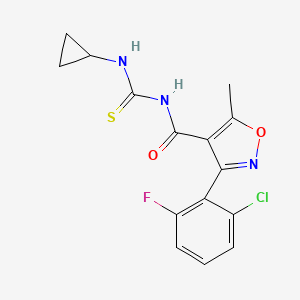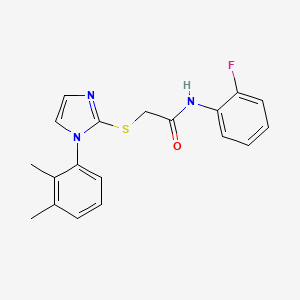
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C15H13ClFN3O2S . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a multistep reaction, including nucleophilic addition and N-acylation reaction using 2-chloro-6-fluorobenzaldehyde as the starting materials . The synthesis process resulted in an 83.4% yield .Molecular Structure Analysis
The molecular structure of this compound includes 22 bonds in total, with 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide .Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 274.08 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3-(6-CHLORO-2-FLUOROPHENYL)-5-METHYLISOXAZOL-4-YL)-N-((CYCLOPROPYLAMINO)THIOXOMETHYL)FORMAMIDE”, also known as “MFCD02662239” or “1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea” or “3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide”.
Antimicrobial Research
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacterial and fungal strains. Researchers are exploring its efficacy against drug-resistant pathogens, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a valuable subject in the study of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, this compound is being investigated for its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting the cell cycle and inhibiting key enzymes involved in cancer cell proliferation. Studies are ongoing to determine its effectiveness against various types of cancer, including breast and lung cancer .
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials with unique properties. Its stability and reactivity make it suitable for creating polymers and other advanced materials with applications in various industries.
These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application is being actively explored to harness its unique properties for practical and therapeutic uses.
ChemicalBook Sigma-Aldrich ChemicalBook : ChemicalBook : Sigma-Aldrich : ChemicalBook : ChemicalBook : Sigma-Aldrich
Safety and Hazards
The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAADLWRXQCOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)


![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B2482005.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)


